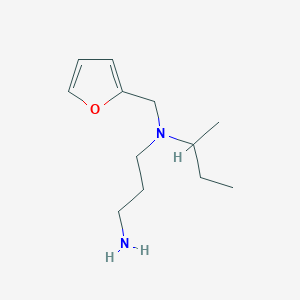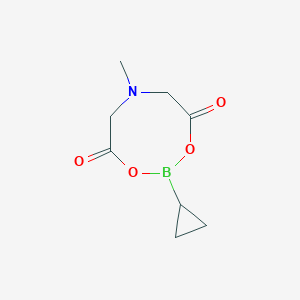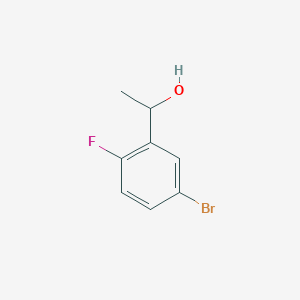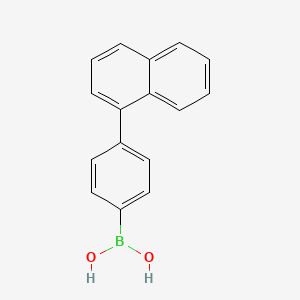
4-(萘-1-基)苯基硼酸
描述
“4-(Naphthalen-1-yl)phenylboronic acid” is a boronic acid derivative with the molecular formula C16H13BO2 . It is an off-white powder and is soluble in most polar organic solvents .
Molecular Structure Analysis
The molecular weight of “4-(Naphthalen-1-yl)phenylboronic acid” is 248.08 . The InChI and SMILES strings, which represent the structure of the molecule, are also provided .Physical And Chemical Properties Analysis
The boiling point of “4-(Naphthalen-1-yl)phenylboronic acid” is predicted to be 449.4±48.0 °C and its density is predicted to be 1.23±0.1 g/cm3 . It is soluble in Tetrahydrofuran .科学研究应用
发光镧系配合物
4-萘-1-基苯甲酸衍生物(与 4-(萘-1-基)苯基硼酸相关)因其在产生发光镧系配合物中的作用而受到研究。这些配合物在极性溶剂中表现出显著的荧光和大的斯托克斯位移,表明有效的能量转移,可能在各种光物理应用中很有用 (Kim, Baek, & Kim, 2006).
抗癌评估
萘-1-基化合物的衍生物已被合成并评估其抗癌特性。具体而言,萘-1-基甲基衍生的化合物对乳腺癌细胞系表现出中等活性,表明在癌症治疗中具有潜在的治疗应用 (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
氟离子的荧光检测
萘二酰亚胺硼酸衍生物已被用作氟离子的选择性传感器。这些传感器利用阴离子-π 相互作用和硼酸基团的协同作用,在氟离子检测中表现出高选择性和效率 (Solís-Delgado, Ochoa-Terán, Yatsimirsky, & Pina-Luis, 2016).
功能性聚合物的合成
研究已探索在合成含有高度取代萘的聚合物中使用芳基硼酸,包括苯基硼酸。这些聚合物由于其热稳定性和形态稳定性,在材料科学中具有潜在应用 (Gao 等人,2013).
OLED 的主体材料
萘基材料已被开发为红色磷光有机发光二极管 (OLED) 的主体材料。这些材料表现出优异的器件性能,表明它们在推进 OLED 技术方面具有潜力 (Li 等人,2018).
抗菌剂
萘-1-胺衍生的化合物已被研究其抗菌潜力。这些化合物,包括 4-甲基-N-(萘-1-基)苯磺酰胺,对各种细菌菌株表现出有效的活性,表明它们在抗菌疗法中的应用 (Abbasi 等人,2015).
用于糖类的囊泡传感器
含有萘和苯基硼酸的两亲物已被合成以产生荧光囊泡传感器。这些传感器能够检测糖类,证明在生物传感技术中的潜在应用 (Li 等人,2007).
属性
IUPAC Name |
(4-naphthalen-1-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BO2/c18-17(19)14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHVXFQXTOIMQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=CC3=CC=CC=C32)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657203 | |
| Record name | [4-(Naphthalen-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Naphthalen-1-yl)phenylboronic acid | |
CAS RN |
870774-25-7 | |
| Record name | [4-(Naphthalen-1-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-Naphthyl)phenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

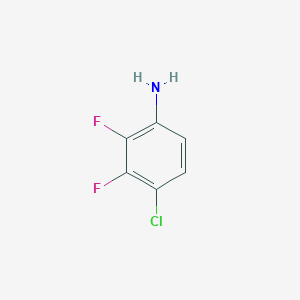
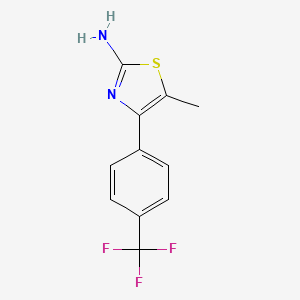
![5-(4-Methoxyphenyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1386987.png)
![2-chloro-N-[2-(4-methylphenyl)ethyl]acetamide](/img/structure/B1386989.png)
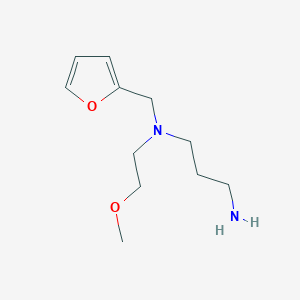
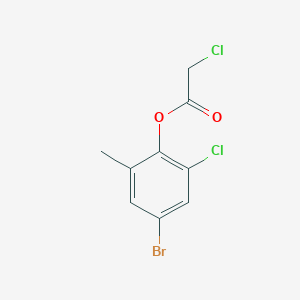
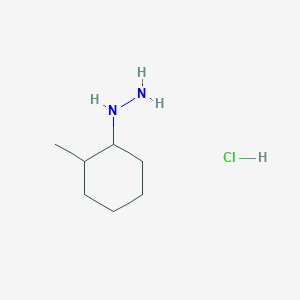
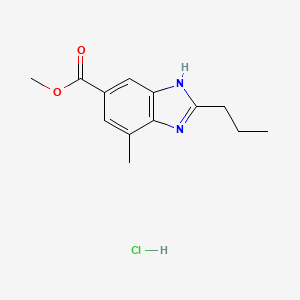
![{[5-(2-furyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1386996.png)
![2-(3-Pyridinyl)-2,5-diazabicyclo[2.2.2]octane](/img/structure/B1386998.png)
![(3-Morpholin-4-ylpropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1386999.png)
